molecular formula C14H10F2O2 B6398342 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261994-85-7

2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398342
CAS RN: 1261994-85-7
M. Wt: 248.22 g/mol
InChI Key: ASWYRISSLOSXCG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, is an organic compound composed of two benzene rings connected by a single carbon-carbon bond. It is a white solid with a melting point of 118-120°C. This compound has been widely studied in the scientific community due to its unique properties and potential applications in chemical synthesis and drug design.

Scientific Research Applications

2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, has a wide range of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other organic molecules. It has also been used in the synthesis of peptides, polymers, and other polymeric materials. Additionally, this compound has been used in the study of the structure and function of proteins, DNA, and other macromolecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, is not fully understood. However, it is believed that the compound binds to proteins and other macromolecules and modifies their structure and function. It is also believed that the compound can interact with enzymes and other proteins, leading to changes in their activity. Additionally, the compound may interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, are not completely understood. However, it is believed that the compound can have both positive and negative effects on the body. For example, it has been shown to have anti-inflammatory and antioxidant effects in animal studies. Additionally, it has been shown to have anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively stable and has a low toxicity. However, it is important to note that this compound can react with other compounds, resulting in undesired side reactions. Additionally, this compound is not soluble in water and must be used in organic solvents.

Future Directions

There are a number of potential future directions for 2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%. One potential direction is the development of new methods for synthesis, which could lead to more efficient and cost-effective production of the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Finally, more research could be done to explore potential applications of the compound in drug design and chemical synthesis.

Synthesis Methods

2-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%, can be synthesized using a variety of methods. The most commonly used method is a two-step process involving the reaction of 2-fluoro-4-methylbenzoic acid with 3-fluoro-2-methylphenyl bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired product in good yields and with high purity. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.

properties

IUPAC Name

2-fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWYRISSLOSXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689252
Record name 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261994-85-7
Record name 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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